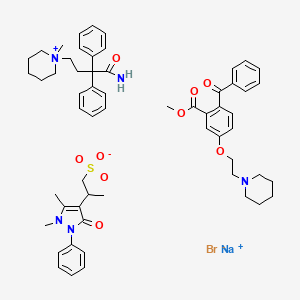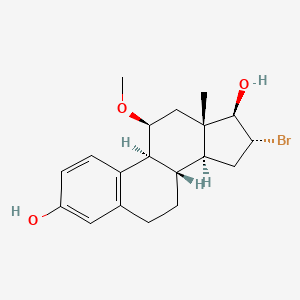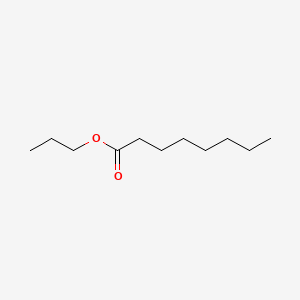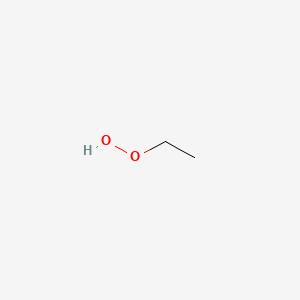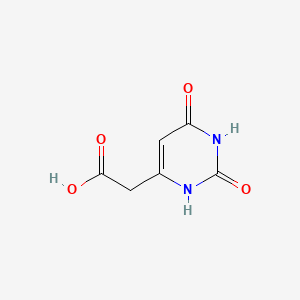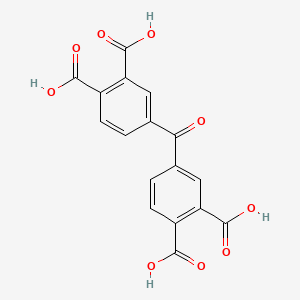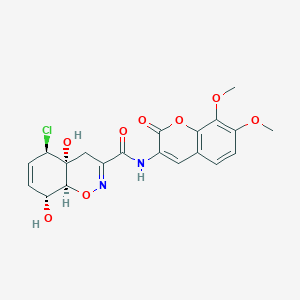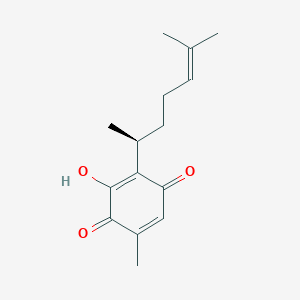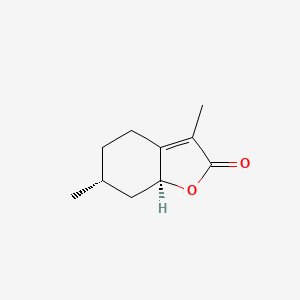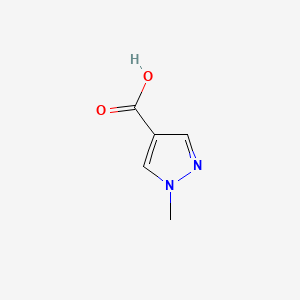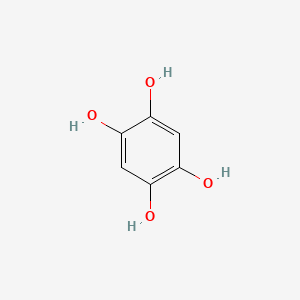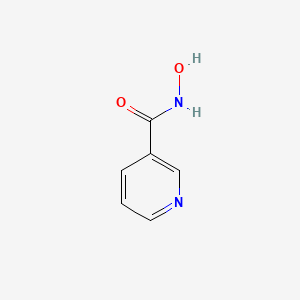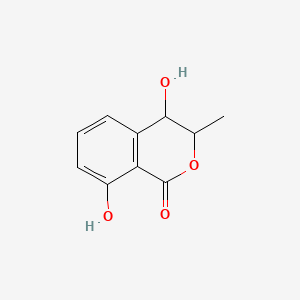
3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin
Overview
Description
3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin is a type of isocoumarin, a class of organic compounds known for their interesting chemical properties and potential pharmacological benefits . It contains an isocoumarin or 3,4-dihydroisocoumarin ring, which makes it highly interesting for the chemistry of natural compounds and synthetic organic chemistry .
Synthesis Analysis
The synthesis of isocoumarins and 3,4-dihydroisocoumarins has been a subject of study for many years. Approaches to their synthesis often involve the use of natural or synthetic amino-acid fragments . For example, one method involves the transformation of 8-hydroxy-3-methyl-5-chloro-3,4-dihydroisocoumarin-7-carboxylic acid into the acid chloride, an azide method, use of DCC as a condensing agent, and the activated p-nitrophenyl ester .Molecular Structure Analysis
The molecular structure of 3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin is characterized by the presence of an isocoumarin or 3,4-dihydroisocoumarin ring . This structural motif, along with its possibilities for chemical transformation, contributes to the variety and biological role of natural isocoumarins and 3,4-dihydroisocoumarins .Chemical Reactions Analysis
The chemical reactions involving 3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin are largely influenced by the structural specifics of the isocoumarin motif . The possibilities for its chemical transformation have been a subject of numerous studies, leading to a better understanding of the chemistry of isocoumarin derivatives .Scientific Research Applications
Antifungal and Acetylcholinesterase Inhibitory Activities : Dihydroisocoumarins, including a compound similar to 3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin, have shown antifungal and acetylcholinesterase (AChE) inhibitory activities. These compounds were isolated from endophytic fungi associated with specific plants (Oliveira et al., 2011).
Insecticidal Properties : A synthetic approach was developed to create an insecticidal tetrahydroisocoumarin, which is closely related to 3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin. This highlights its potential application in pest control (Uchida et al., 2007).
Antibacterial Activity : Synthesis of analogs of 3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin, like typharin, demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria (Saeed et al., 2013).
Antitumor and Antimicrobial Activities : A new 3,4-dihydroisocoumarin was isolated from Botryosphaeria sp. and evaluated for antitumor and antimicrobial activities, indicating potential applications in medical research (Xu et al., 2012).
Herbicidal, Fungicidal, and Insecticidal Evaluation : Research on 3-(dichlorophenyl)isocoumarins and (±)-3,4-dihydroisocoumarins showed plant and plant fungus growth inhibitory properties, suggesting their use as bioactive herbicides and fungicides. However, these compounds did not exhibit insecticidal effects on tested insects (Qadeer et al., 2007).
Antioxidant Properties : Some dihydroisocoumarins have demonstrated antioxidant properties, potentially offering therapeutic applications for conditions characterized by free radical overproduction (Morabito et al., 2010).
Future Directions
The future directions in the study of 3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin and similar compounds could involve further exploration of their synthesis methods, chemical transformations, and potential pharmacological benefits . Additionally, the modification of isocoumarins with amino-acid residues is a popular approach to increasing biological activity and bioavailability, which could be a promising area of future research .
properties
IUPAC Name |
4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5-9(12)6-3-2-4-7(11)8(6)10(13)14-5/h2-5,9,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSOHAOGZMLWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C(=CC=C2)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955367 | |
| Record name | 4,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (-)-trans-3,4-Dihydro-4,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin | |
CAS RN |
33788-22-6, 70287-70-6 | |
| Record name | 4-Hydroxymellein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33788-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocoumarin, 3,4-dihydro-4,8-dihydroxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033788226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-trans-3,4-Dihydro-4,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131 - 132 °C | |
| Record name | (-)-trans-3,4-Dihydro-4,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



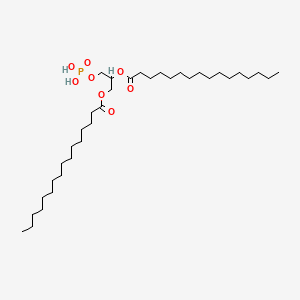
![2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine](/img/structure/B1197337.png)
